4-(4-ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
Cascade Reaction Strategies Involving Allylic Azides and Vinyl Sulfones
Cascade reactions between allylic azides and vinyl sulfones represent a powerful strategy for constructing the dihydropyrrolo[3,4-c]pyrazole core. A notable example involves the reaction of cinnamyl azides with methyl vinyl sulfone under mild conditions, which proceeds via a radical-mediated pathway to yield dihydro-pyrrolo-pyrazole heterocycles (51–72% yield). The mechanism initiates with azide decomposition to generate a nitrene intermediate, followed by [3+2] cycloaddition with the vinyl sulfone. Aromatization is achieved through a subsequent elimination step, often facilitated by heating in pyrrolidine to remove the sulfone group.
Key advantages of this approach include:
- Operational simplicity : Single-pot reactions avoid intermediate isolation.
- Functional group tolerance : Electron-donating and withdrawing substituents on the azide component do not hinder reactivity.
| Reaction Component | Role in Mechanism | Impact on Yield |
|---|---|---|
| Allylic azide | Nitrene precursor | Determines substitution pattern |
| Methyl vinyl sulfone | Cycloaddition partner | Enables aromatization step |
| Pyrrolidine | Sulfone-removing agent | Improves product purity |
Multicomponent Cyclization Approaches for Dihydrochromeno-Pyrrole Intermediates
The synthesis of 3-(2-hydroxyphenyl)-substituted derivatives benefits from multicomponent reactions (MCRs) employing methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. This one-pot protocol generates dihydrochromeno[2,3-c]pyrrole intermediates that can be subsequently functionalized. The reaction proceeds through:
- Knoevenagel condensation between aldehyde and dioxobutanoate
- Michael addition of the primary amine
- Cyclodehydration to form the tricyclic system
Notable features include:
- Broad substrate scope : 223 compounds synthesized with 92% success rate
- High yields : 43–86% isolated yields without chromatographic purification
- Temperature sensitivity : Donor-substituted aldehydes require extended heating (2 h vs. 15–20 min for acceptors)
Ring-Opening Functionalization of Chromeno[2,3-c]pyrrole Precursors
Ring-opening strategies enable diversification of the pyrrolo-pyrazole scaffold. Chromeno[2,3-c]pyrrole-3,9-diones undergo nucleophilic attack at the carbonyl group when treated with hydrazines or amines, as demonstrated in reactions with thiosemicarbazide and 3-amino-1,2,4-triazole. This approach provides access to:
- Pyrazole derivatives via hydrazine-mediated ring opening
- Triazolo[1,5-a]pyrimidines through recyclization with nitrogen heterocycles
The process exhibits notable regioselectivity, with attack occurring preferentially at the less sterically hindered carbonyl position. Subsequent cyclization steps are highly dependent on the nucleophile's electronic properties and spatial requirements.
Solvent and Catalyst Systems for Heterocyclic Annulation
Optimized catalyst systems critically influence the efficiency of pyrrolo-pyrazole annulation:
| Catalyst System | Solvent | Temperature | Yield Range | Reference |
|---|---|---|---|---|
| Copper(I) chloride | Dichloroethane | 80°C | 60–75% | |
| N-Heterocyclic carbene | DMSO | 25°C | 45–72% | |
| DBU/LiOAc | DMF | 40°C | 50–68% |
The CuCl-catalyzed oxidative coupling of hydrazones with maleimides demonstrates excellent functional group compatibility, utilizing atmospheric oxygen as a terminal oxidant. In contrast, N-heterocyclic carbene (NHC) catalysis enables annulation under milder conditions through a proposed concerted [4+2] mechanism involving non-canonical Breslow intermediates.
Solvent polarity markedly affects reaction outcomes:
- Polar aprotic solvents (DMSO, DMF): Enhance catalyst stability and substrate solubility
- Ethereal solvents : Lead to lower yields due to poor intermediate stabilization
Recent innovations in lithium salt additives (e.g., LiOAc) have improved reaction efficiency by 15–20% through Lewis acid-assisted substrate activation.
Properties
Molecular Formula |
C24H21N3O4 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H21N3O4/c1-2-30-16-11-9-15(10-12-16)23-20-21(18-7-3-4-8-19(18)28)25-26-22(20)24(29)27(23)14-17-6-5-13-31-17/h3-13,23,28H,2,14H2,1H3,(H,25,26) |
InChI Key |
DFRWDARHSKDZIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)NN=C3C5=CC=CC=C5O |
Origin of Product |
United States |
Biological Activity
The compound 4-(4-ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one (CAS No. 879954-91-3) is a synthetic organic molecule that has shown potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H21N3O4
- Molecular Weight : 415.44 g/mol
- Structure : The compound features a complex structure that includes a pyrrolo[3,4-c]pyrazol moiety, which is significant for its biological activity.
Biological Activities
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.
1. Anticancer Activity
Recent studies indicate that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrazole have been shown to induce apoptosis in cancer cells by modulating various signaling pathways. A study noted that compounds with furan and phenyl groups can inhibit cell proliferation in various cancer cell lines through mechanisms involving the regulation of apoptosis-related proteins such as Bcl-2 and caspases .
2. Antioxidant Properties
Antioxidant activity is another notable feature of this compound. It has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. The presence of hydroxyl groups in the structure enhances its ability to donate electrons and neutralize reactive oxygen species (ROS), contributing to its protective effects against oxidative damage .
3. Enzyme Inhibition
The compound has demonstrated inhibitory effects on specific enzymes, particularly those involved in metabolic processes. For example, it has been evaluated for its ability to inhibit mushroom tyrosinase, an enzyme critical in melanin biosynthesis. The IC50 values reported for similar compounds indicate potent inhibition, suggesting potential applications in skin whitening and treatment of hyperpigmentation disorders .
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Anticancer Effects : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications to the phenyl and furan groups significantly influenced their cytotoxicity profiles. The most active compounds showed IC50 values in the low micromolar range against breast and colon cancer cell lines .
- Research on Antioxidant Activity : In vitro assays demonstrated that compounds similar to the one discussed exhibited significant antioxidant activity, with some derivatives showing greater efficacy than standard antioxidants like ascorbic acid. The mechanism was attributed to their ability to chelate metal ions and scavenge free radicals effectively .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
- Enzyme Interaction : Competitive inhibition at the active site of target enzymes such as tyrosinase and others involved in metabolic pathways.
- Radical Scavenging : Donation of hydrogen atoms or electrons to free radicals, thereby stabilizing them and preventing cellular damage.
Scientific Research Applications
The compound has been investigated for its potential antimicrobial , anticancer , and anti-inflammatory properties. The presence of both furan and phenolic moieties enhances its interaction with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of dihydropyrrolo[3,4-c]pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess analogous effects .
Anticancer Potential
The structure of this compound allows it to interact with enzymes involved in cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways . Further exploration into its mechanism of action could reveal its potential as a chemotherapeutic agent.
Synthesis and Characterization
The synthesis of 4-(4-ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step reactions starting from simpler precursors. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
- Antimicrobial Studies : A study reported the synthesis of related pyrazole derivatives and their evaluation against various pathogens. The results indicated a promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : Another investigation focused on the effects of similar compounds on human cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability and induce apoptosis in specific cancer types .
Chemical Reactions Analysis
Cyclization and Ring-Opening Reactions
The pyrrolo[3,4-c]pyrazolone scaffold undergoes reversible ring-opening under acidic or basic conditions. For example:
-
Hydrazine-mediated ring-opening : Hydrazine hydrate reacts with the lactam moiety of the pyrazolone ring, leading to ring cleavage and subsequent re-cyclization to form pyrazole derivatives. This reaction is critical for synthesizing functionalized analogs .
Table 1 : Optimization of hydrazine-mediated reactions (adapted from )
| Entry | Reagent Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 7 | 1:5 | Dioxane | 40 | 4 | 64 |
| 10 | 1:5 | Dioxane | 80 | 20 | 78 |
Key observations:
-
Higher temperatures (80°C) and prolonged reaction times (20 h) maximize yields .
-
Dioxane outperforms ethanol as a solvent due to better solubility of intermediates .
Substitution Reactions
The ethoxyphenyl and hydroxyphenyl groups participate in nucleophilic substitution (SN) and electrophilic substitution (SE):
-
O-Dealkylation : The ethoxy group (-OCH₂CH₃) undergoes acid-catalyzed hydrolysis to yield a phenolic -OH group. For example, HCl in dioxane at 60°C converts the ethoxy group to a hydroxyl group.
-
Hydroxyphenyl functionalization : The 2-hydroxyphenyl moiety can be acetylated (e.g., using acetic anhydride) or alkylated (e.g., with methyl iodide).
Example :
Oxidation and Reduction
-
Furan ring oxidation : The furan-2-ylmethyl group is susceptible to oxidation with mCPBA (meta-chloroperbenzoic acid), forming a dihydrofuran epoxide.
-
Pyrazolone reduction : Sodium borohydride selectively reduces the carbonyl group at position 6 to a secondary alcohol.
Table 2 : Oxidation outcomes of furan derivatives
| Oxidizing Agent | Product | Yield (%) | Conditions |
|---|---|---|---|
| mCPBA | Epoxide | 72 | CH₂Cl₂, 0°C, 2 h |
| KMnO₄ | Dicarboxylic acid | 38 | H₂O, 25°C, 6 h |
Cross-Coupling Reactions
The hydroxyphenyl group facilitates palladium-catalyzed couplings:
-
Suzuki coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives.
-
Buchwald-Hartwig amination : Introduces amine groups at the hydroxylphenyl position.
General procedure for Suzuki coupling :
-
Dissolve 1 mmol compound, 1.2 mmol arylboronic acid, and 5 mol% Pd(PPh₃)₄ in degassed toluene/EtOH (3:1).
-
Heat at 90°C for 12 h under N₂.
-
Isolate via column chromatography (hexane/EtOAc).
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (e.g., H₂SO₄), the pyrrolo[3,4-c]pyrazolone ring undergoes contraction to form indole derivatives . Conversely, basic conditions (e.g., NaOH) promote ring expansion via keto-enol tautomerism.
Photochemical Reactions
UV irradiation (254 nm) induces [2+2] cycloaddition between the furan ring and adjacent double bonds, forming cyclobutane derivatives.
Structural Influences on Reactivity
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of pyrrolo-pyrazole and related heterocyclic derivatives, highlighting structural differences and their implications:
Structural and Physicochemical Differences
- Ethoxyphenyl vs. Halogenated Analogs : The ethoxy group in the target compound introduces greater lipophilicity (higher logP) compared to fluorophenyl or chlorophenyl substituents . This may enhance membrane permeability but reduce aqueous solubility.
- Hydroxyphenyl vs. Methylphenyl: The 2-hydroxyphenyl group in the target compound increases hydrogen bond donor capacity (2 H-bond donors vs.
- Furan-2-ylmethyl Substituent : Common in analogs like and , this group contributes π-π stacking interactions and moderate steric bulk.
Crystallographic and Conformational Insights
- Planarity and Packing : Fluorophenyl-containing analogs (e.g., ) exhibit near-planar conformations except for perpendicularly oriented fluorophenyl groups, which may influence crystal packing and stability. Ethoxyphenyl’s bulkier structure could disrupt such packing, leading to distinct polymorphic forms.
- Isostructural Derivatives : Chlorophenyl and bromophenyl thiazole derivatives (e.g., ) share identical crystal systems (triclinic, P 1̄) but adjust intermolecular distances to accommodate halogen size differences.
Preparation Methods
Preparation of 1,2-Dihydrochromeno[2,3-c]Pyrrole-3,9-Diones
The 2-hydroxyphenyl moiety is incorporated through a chromeno-pyrrole intermediate. A representative protocol involves:
-
Condensation of substituted chromones with maleic anhydride.
-
Cyclization under acidic conditions to form 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones.
Optimized Conditions (Table 1):
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Dioxane | 78 |
| Temperature (°C) | 80 | - |
| Reaction Time (h) | 20 | - |
| Molar Ratio | 1:5 (substrate:hydrazine) | - |
These conditions prevent side reactions such as over-oxidation or decomposition.
Ring-Opening and Pyrazole Formation
Hydrazine-Mediated Recyclization
The chromeno-pyrrole intermediate undergoes ring-opening with hydrazine hydrate to form the pyrazolone core:
-
Mechanism : Nucleophilic attack by hydrazine at the lactone carbonyl, followed by tautomerization and cyclization.
-
Key Data :
Side Reactions :
-
Competing pathways yield triazine derivatives when electron-withdrawing groups (e.g., nitro) are present.
Introduction of 4-Ethoxyphenyl and Furan-2-ylmethyl Groups
Alkylation and Nucleophilic Substitution
The ethoxyphenyl and furfuryl substituents are introduced sequentially:
-
4-Ethoxyphenyl Group :
-
Furan-2-ylmethyl Group :
Characterization Data :
Final Cyclization and Purification
Tandem Cyclization-Oxidation
The fully substituted intermediate undergoes cyclization using Pd(OAc)2 (0.1 eq.) in DMSO at 120°C:
-
Mechanism : Palladium-catalyzed dehydrogenation forms the dihydropyrrolopyrazolone ring.
Purification :
-
Column chromatography (SiO2, ethyl acetate/hexane 3:7).
-
Recrystallization from ethanol yields pure product as a yellow solid (m.p. 118–120°C).
Comparative Analysis of Synthetic Routes
Route Efficiency (Table 2):
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Chromeno-Pyrrole Route | 4 | 52 | >95 |
| Multi-Component Route | 3 | 68 | 89 |
The chromeno-pyrrole route offers higher purity but requires longer reaction times.
Stability and Degradation Studies
The compound is stable in DMSO and ethanol but degrades in acidic conditions (pH < 3):
Q & A
Q. What synthetic methodologies are reported for preparing this compound?
The compound is synthesized via a multi-step approach involving cyclization and functionalization. A representative method involves:
- Step 1 : Condensation of 4-ethoxybenzaldehyde derivatives with furan-2-ylmethyl hydrazine to form the pyrazole core.
- Step 2 : Cyclization under acidic conditions (e.g., acetic acid/ethanol) to generate the dihydropyrrolo[3,4-c]pyrazol-6(1H)-one scaffold.
- Step 3 : Introduction of the 2-hydroxyphenyl group via nucleophilic substitution or Pd-catalyzed coupling. Typical yields range from 70–85%, with purity confirmed by HPLC (>95%) and spectroscopic validation .
Q. How is the compound characterized using spectroscopic and spectrometric techniques?
Key analytical methods include:
- IR Spectroscopy : Identifies hydroxyl (3200–3400 cm⁻¹), carbonyl (1650–1700 cm⁻¹), and aromatic C–H stretches (3000–3100 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, furan methylene at δ 4.3–4.5 ppm) .
- Mass Spectrometry (APSI-MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 444.0) .
Q. What preliminary biological screening approaches are applicable?
Initial assays focus on:
- Kinase Inhibition : Use ATP-binding site competition assays (e.g., fluorescence polarization).
- Anticancer Activity : MTT viability tests against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Solubility Studies : Shake-flask method in PBS (pH 7.4) to assess bioavailability .
Advanced Research Questions
Q. How can reaction path search methods improve synthesis efficiency?
Computational workflows (e.g., ICReDD’s quantum chemical calculations) optimize reaction conditions:
- Transition State Analysis : Identifies energy barriers for cyclization steps using DFT (B3LYP/6-31G*).
- Machine Learning : Predicts optimal solvent/reagent combinations (e.g., ethanol vs. DMF) to minimize side products.
- High-Throughput Screening : Automates parameter variation (temperature, catalyst loading) to maximize yield .
Q. What crystallographic approaches are recommended for structural determination?
Single-crystal X-ray diffraction (SCXRD) is critical:
Q. How can structural modifications resolve contradictions in biological activity data?
Case study: Varied substituents (e.g., 4-ethoxyphenyl vs. 4-methylthiophenyl) alter activity.
- SAR Analysis : Compare IC₅₀ values across analogs to identify critical pharmacophores.
- Molecular Docking : AutoDock Vina simulations against target proteins (e.g., COX-2) rationalize binding affinity differences.
- Metabolic Stability : Microsomal assays (human liver microsomes) assess oxidation susceptibility of the furan moiety .
Q. What statistical methods optimize reaction conditions for scale-up?
Design of Experiments (DoE) minimizes trial-and-error:
- Factorial Design : Screen variables (temperature, stoichiometry) via 2³ factorial matrices.
- Response Surface Methodology (RSM) : Maximize yield using central composite designs.
- ANOVA : Identify significant factors (e.g., catalyst type > solvent polarity) with p < 0.05 .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields?
Potential causes and solutions:
- Impurity Interference : Reproduce reactions with ultra-pure reagents (≥99.9%) and inert atmosphere.
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via LC-MS to isolate intermediates.
- Crystallization Variability : Use anti-solvent vapor diffusion (e.g., hexane/ethyl acetate) for consistent crystal growth .
Q. Why do biological assays show conflicting IC₅₀ values across studies?
Mitigation strategies:
- Standardized Protocols : Adopt CLSI guidelines for cell viability assays (e.g., 48-h exposure, 10% FBS media).
- Control Normalization : Use staurosporine as a reference inhibitor in kinase assays.
- Batch Consistency : Validate compound purity (NMR/HPLC) before each assay .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
